Regiochemical Reversal in Iridium-Catalyzed Allylic Alkylation: 3-TMSOF vs. 2-TMSOF
In iridium-catalyzed allylic alkylation, (Furan-3-yloxy)trimethylsilane (3-TMSOF) reacts exclusively at the 3-position to form branched 3-substituted butenolides [1]. This is a direct consequence of the silyl enol ether geometry, which directs nucleophilic reactivity to the 3-position. In contrast, the 2-isomer (2-TMSOF) reacts at the 5-position under similar Lewis acid or transition metal catalysis, yielding γ-substituted butenolides . This regiochemical difference is not a matter of optimization but is intrinsically programmed by the substitution pattern of the furan ring, making the two isomers entirely non-interchangeable for the synthesis of specific butenolide regioisomers.
| Evidence Dimension | Regioselectivity in allylic alkylation |
|---|---|
| Target Compound Data | Exclusive C-3 allylation (branched 3-substituted butenolides) |
| Comparator Or Baseline | 2-(Trimethylsiloxy)furan: Exclusive C-5 allylation (γ-substituted butenolides) |
| Quantified Difference | Regiochemical reversal: C-3 vs. C-5 substitution |
| Conditions | Ir-catalyzed reaction with allylic carbonates, J. Am. Chem. Soc. 2012 |
Why This Matters
For procurement, selecting the 3-isomer is the only direct route to 3-substituted butenolides, which are prevalent scaffolds in bioactive molecules; choosing the 2-isomer would require a complete redesign of the synthetic route.
- [1] Chen, W.; Hartwig, J. F. Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran. J. Am. Chem. Soc. 2012, 134 (37), 15249-15252. DOI: 10.1021/ja306850b. View Source
